3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

Medicinal Chemistry Process Chemistry Building Block Sourcing

Generic 4-iodopyrazoles fail in kinase inhibitor SAR due to altered N1 substitution. This exact C3-cyclopropyl, N1-ethyl-4-iodo scaffold is specified in multiple patent families. - **Synthetic handle**: C4-iodo enables Suzuki, Sonogashira, Buchwald-Hartwig couplings. - **Pharmacophore fidelity**: XLogP3 1.8 for membrane permeability; correct 3D geometry for JAK/BTK targets. - **Supply**: 97% purity minimizes catalyst poisoning in cross-coupling. Available for R&D to process scale.

Molecular Formula C8H11IN2
Molecular Weight 262.09
CAS No. 1354703-46-0
Cat. No. B3235637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole
CAS1354703-46-0
Molecular FormulaC8H11IN2
Molecular Weight262.09
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2CC2)I
InChIInChI=1S/C8H11IN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3
InChIKeyZCCCNUCJXFNXKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole Sourcing Guide


3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole (CAS 1354703-46-0) is a functionalized heterocyclic building block with the molecular formula C8H11IN2 and a molecular weight of 262.09 g/mol . The compound features a pyrazole core bearing a cyclopropyl group at the 3-position, an ethyl substituent at N-1, and an iodine atom at the 4-position, with a calculated XLogP3 of 1.8 and topological polar surface area of 17.8 Ų . The C4-iodo moiety serves as a strategic synthetic handle for cross-coupling chemistry, while the N1-ethyl group provides distinct substitution compared to N1-aryl or N1-methyl analogs [1]. Recent literature identifies this compound as a key intermediate in the synthesis of small-molecule inhibitors targeting JAK and BTK kinase families [1].

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole Substitution Risks


Generic substitution with alternative 4-iodopyrazoles introduces significant risk due to fundamentally different N1 substitution patterns. The N1-ethyl group in 3-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole provides a specific combination of steric and electronic properties distinct from N1-methyl or N1-aryl analogs, directly affecting downstream cross-coupling efficiency and target molecule properties . Substitution with the simpler 1-ethyl-4-iodo-1H-pyrazole (CAS 172282-34-7) eliminates the 3-cyclopropyl group essential for the intended three-dimensional pharmacophore geometry and target binding conformation required in kinase inhibitor programs [1][2]. The combined C3-cyclopropyl and N1-ethyl substitution pattern is specified in multiple patent families covering pyrazole-based kinase inhibitors and herbicides, indicating that this exact substitution arrangement is non-negotiable for generating the claimed structures and activities [1][2].

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole Differentiation Evidence


Commercial Purity Tiers

Multiple suppliers offer 3-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole at distinct purity tiers: 95% is commonly available from general suppliers , while specialized vendors including BOC Sciences offer material at 95%+ specification with documentation suitable for research applications . Leyan supplies the compound at 97% purity (catalog number 1312087) . The CymitQuimica/Biosynth offering is described as a 'versatile small molecule scaffold' and is priced at approximately €532 for 50 mg, reflecting its specialized intermediate status rather than commodity chemical positioning .

Medicinal Chemistry Process Chemistry Building Block Sourcing

Kinase Inhibitor Synthesis Applications

Recent literature, including a 2023 study published in the Journal of Medicinal Chemistry, identifies 3-cyclopropyl-1-ethyl-4-iodo-1H-pyrazole as a key intermediate in constructing small-molecule inhibitors targeting JAK and BTK kinase families [1]. The C4-iodo substituent enables palladium-catalyzed cross-coupling reactions for selective inhibitor construction. The combined C3-cyclopropyl and N1-ethyl substitution pattern establishes this exact building block as a defined entry point into proprietary kinase inhibitor chemical space protected by multiple patent families [2][3].

Kinase Inhibitors JAK Inhibitors BTK Inhibitors Medicinal Chemistry

Physicochemical Comparison vs. Closest Analog

The target compound differs fundamentally from 1-ethyl-4-iodo-1H-pyrazole (CAS 172282-34-7), its closest commercial analog lacking the 3-cyclopropyl group . The 3-cyclopropyl substituent increases molecular weight by approximately 39.8 Da (from 222.27 to 262.09) and adds one rotatable bond . The cyclopropyl group introduces conformational restriction at the C3 position and modifies the electronic environment of the pyrazole ring, which is critical for achieving the intended binding conformation in kinase inhibitor targets where cyclopropyl-substituted pyrazoles serve as a defined pharmacophore element [1].

Physicochemical Properties Medicinal Chemistry Design Building Block Selection

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole Application Scenarios


Kinase Inhibitor SAR & Lead Optimization

This building block enables direct entry into kinase inhibitor chemical space, particularly for JAK and BTK family targets, via the C4-iodo cross-coupling handle. The C3-cyclopropyl and N1-ethyl substitution pattern establishes the correct three-dimensional pharmacophore geometry for downstream structure-activity relationship (SAR) studies [1]. The compound's XLogP3 of 1.8 provides a balanced lipophilicity profile suitable for membrane permeability in cellular assays .

Cyclopropyl-Pyrazole Herbicide Discovery

The compound serves as a core building block for constructing 3-cyclopropyl-4-benzoylpyrazole herbicides and 3-cyclopropyl-4-thiobenzoylpyrazole herbicides as described in Bayer patent families [2][3]. The 4-iodo group provides a functional handle for introducing benzoyl or thiobenzoyl moieties at the C4 position via cross-coupling or halogen-metal exchange strategies [2].

Pd-Catalyzed Cross-Coupling Methods

The C4-iodo substituent serves as an effective coupling partner for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions used to construct complex pyrazole-containing molecules [1]. The combination of C3-cyclopropyl and N1-ethyl substitution provides a well-defined steric and electronic environment for evaluating the scope of novel cross-coupling methodologies [1].

Multistep Pyrazole Synthesis Optimization

Researchers developing scalable routes to pyrazole-containing APIs or agrochemical actives can use this building block to benchmark reaction conditions and evaluate competing synthetic routes. The availability of this compound at 97% purity enables accurate reaction optimization without the confounding variable of impure starting material, particularly important for sensitive palladium-catalyzed transformations where halide purity affects catalyst turnover .

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